molecular formula C19H26Si B170610 ((4-Ethynylphenyl)ethynyl)triisopropylsilane CAS No. 175345-90-1

((4-Ethynylphenyl)ethynyl)triisopropylsilane

Cat. No.: B170610
CAS No.: 175345-90-1
M. Wt: 282.5 g/mol
InChI Key: ZGZVOFPKSXXWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2-(4-ethynylphenyl)ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Si/c1-8-18-9-11-19(12-10-18)13-14-20(15(2)3,16(4)5)17(6)7/h1,9-12,15-17H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZVOFPKSXXWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC1=CC=C(C=C1)C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447392
Record name ((4-Ethynylphenyl)ethynyl)triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175345-90-1
Record name ((4-Ethynylphenyl)ethynyl)triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the phenyl rings in the crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane?

A1: The two phenyl rings in the compound are nearly parallel to each other, with a dihedral angle of 4.27 (4)°. []

Q2: How do the molecules of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane interact in the crystal lattice?

A2: The molecules interact through π–π interactions between the terminal and central phenyl rings of adjacent molecules along the a-axis direction. Additionally, weak C—H⋯π interactions occur between the isopropyl H atoms and the phenyl rings of neighboring molecules. []

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